4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride
Description
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride is a chemical compound that belongs to the class of triazolidine derivatives This compound is characterized by the presence of an aminophenyl group attached to a triazolidine ring, which is further stabilized by the hydrochloride salt
Properties
IUPAC Name |
4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2.ClH/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14;/h1-4H,9H2,(H,10,13)(H,11,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHJZBUDWKLIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=O)NNC2=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Synthetic Route via 4-Aminophenylhydrazine and Maleic Anhydride
The most commonly reported synthesis begins with the reaction of 4-aminophenylhydrazine and maleic anhydride. The process involves:
- Step 1: Formation of an intermediate by reacting 4-aminophenylhydrazine with maleic anhydride under controlled temperature and solvent conditions.
- Step 2: Cyclization of the intermediate to form the 1,2,4-triazolidine-3,5-dione ring system.
- Step 3: Conversion to hydrochloride salt by treatment with hydrochloric acid to stabilize the product.
This method is widely used due to its straightforward approach and relatively high yields. Control of reaction parameters such as temperature, solvent choice, and pH is critical to maximize product purity and yield.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Reactants | 4-aminophenylhydrazine, maleic anhydride | Stoichiometric amounts |
| Solvent | Often polar aprotic solvents or water | Solvent choice affects solubility |
| Temperature | Mild heating (e.g., 50–80°C) | Prevents decomposition |
| pH Adjustment | Acidification with HCl | Converts to hydrochloride salt |
| Yield | Moderate to high (typically >70%) | Depends on purity of starting materials |
This synthesis is scalable and forms the basis for industrial production, where continuous flow reactors and automated systems may be employed to enhance reproducibility and efficiency.
One-Pot Synthesis via Arylisocyanates and Hydrazine Derivatives
A patented method offers an efficient one-pot synthesis combining multiple steps without isolation of intermediates:
- Step a: Reaction of an aryl isocyanate with a hydrazine derivative (e.g., ethyl hydrazine carboxylate) in an alcohol solvent (commonly ethanol), forming an intermediate carbamoyl hydrazine.
- Step b: Cyclization induced by adding aqueous base (e.g., NaOH) and heating, followed by acidification to precipitate the 4-aryl-1,2,4-triazolidine-3,5-dione.
This method is advantageous for its operational simplicity and cost efficiency, allowing the entire sequence from dialkylcarbonate precursors to the triazolidine product in one vessel without solvent changes or intermediate purification.
| Step | Conditions | Outcome |
|---|---|---|
| Reactants | Aryl isocyanate, ethyl hydrazine carboxylate | Intermediate formation |
| Solvent | Ethanol | Facilitates solubility and reaction |
| Base Addition | 20% NaOH aqueous solution | Promotes cyclization |
| Heating | 50–55°C | Drives reaction to completion |
| Acidification | Dilute sulfuric acid, pH ~2 | Precipitates product |
| Yield | High (~87% for 4-phenyl derivative) | Isolated product after filtration |
The process is well-documented for 4-phenyl-1,2,4-triazolidine-3,5-dione and can be adapted for the 4-(4-aminophenyl) derivative by appropriate choice of aryl isocyanate.
Catalytic Hydrogenation of Nitro Precursors
An alternative route involves the preparation of 4-(4-aminophenyl)-3-morpholinone as an intermediate via catalytic hydrogenation:
- Step 1: Synthesis of 4-(4-nitrophenyl)-3-morpholinone by nucleophilic aromatic substitution of 4-fluoronitrobenzene with morpholin-3-one.
- Step 2: Catalytic hydrogenation of the nitro group to the amino group using palladium on activated carbon catalyst in an alcohol solvent (ethanol preferred).
- Step 3: Isolation of the amine intermediate, which can then be further converted to the triazolidine derivative.
Key reaction conditions include:
| Parameter | Conditions | Remarks |
|---|---|---|
| Catalyst | Pd/C (5%) | Efficient for nitro reduction |
| Solvent | Ethanol | Preferred for solubility and safety |
| Temperature | 75–85°C | Optimizes reaction rate |
| Pressure | 4.5–5.5 bar H2 | Moderate hydrogen pressure |
| Reaction time | ~1 hour | Rapid completion |
| Work-up | Filtration, concentration | Simple catalyst removal |
This method is particularly useful when the nitro precursor is readily available and offers high selectivity and yield for the amino intermediate.
Oxidation and Cyclization Variations
Some synthetic strategies involve oxidation steps to generate related triazolinedione derivatives from urazole precursors. These methods typically use activated oxidizing agents such as:
- Trichloroacetyl isocyanate in DMSO
- Potassium permanganate or hydrogen peroxide (for oxidation of aminophenyl groups)
- Other activated DMSO-mediated oxidation systems
These approaches are more specialized and often used to prepare highly reactive triazolinedione reagents rather than the stable hydrochloride salt. The oxidation conditions require careful control to avoid decomposition and to isolate pure products.
Summary Table of Preparation Methods
| Method | Key Reactants | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. 4-Aminophenylhydrazine + Maleic Anhydride | 4-aminophenylhydrazine, maleic anhydride | Polar aprotic/water | Mild heating, acidification | >70 | Classical, scalable |
| 2. One-Pot Aryl Isocyanate + Hydrazine | Aryl isocyanate, ethyl hydrazine carboxylate | Ethanol | Base addition, heating, acidification | ~87 | Efficient, no intermediate isolation |
| 3. Catalytic Hydrogenation of Nitro Precursor | 4-fluoronitrobenzene, morpholin-3-one | Ethanol | Pd/C catalyst, 75–85°C, H2 pressure | High | Selective amine formation |
| 4. Oxidation of Urazole Precursors | Urazole derivatives | DMSO, others | Activated oxidants, controlled temp | Variable | For triazolinedione reagents, less common |
Research Findings and Practical Considerations
- The one-pot synthesis approach significantly reduces process complexity and waste, making it attractive for industrial applications.
- Catalytic hydrogenation offers a clean and selective route to amino intermediates, which can be further elaborated into the target compound.
- Reaction parameters such as temperature control , pH adjustment , and solvent choice are critical to optimize yields and purity.
- Industrial scale-up often employs continuous flow reactors and automated systems to enhance reproducibility and safety.
- Oxidation methods are generally reserved for generating reactive triazolinedione species rather than the stable hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The triazolidine ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminophenol: A related compound with similar aminophenyl functionality but lacking the triazolidine ring.
1,2,4-Triazolidine-3,5-dione: A compound with the triazolidine ring but without the aminophenyl group.
Uniqueness
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride is unique due to the combination of the aminophenyl group and the triazolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
Overview
4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications based on diverse research findings.
- Molecular Formula : C₈H₉ClN₄O₂
- Molecular Weight : 228.63 g/mol
- CAS Number : 71477-21-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that it may exert its effects through the following mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for mitigating oxidative stress in cells.
- Anticancer Properties : Research indicates that this compound can inhibit the proliferation of cancer cells by interfering with cell cycle progression and inducing apoptosis. It has been studied for its effects on various cancer cell lines, including breast and colon cancer.
Biological Activity Data
| Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antiproliferative | HCT-116 (colon cancer) | 6.2 | |
| Antiproliferative | T47D (breast cancer) | 27.3 | |
| Antioxidant | DPPH Assay | Effective Scavenger |
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on HCT-116 and T47D cell lines demonstrated significant antiproliferative activity. The IC50 values indicate that the compound effectively inhibits cell growth at relatively low concentrations compared to standard chemotherapeutic agents.
Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests a pathway where the compound not only halts cell division but also triggers programmed cell death.
Research Findings
Recent literature highlights the versatility of triazolidinediones as therapeutic agents. They have been explored not only for their anticancer properties but also for their potential roles in treating other conditions such as inflammation and metabolic disorders.
- Antimicrobial Activity : Some studies have reported antimicrobial properties against various pathogens, suggesting a broader therapeutic application.
- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, warranting further investigation into its role in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride, and how can reaction efficiency be monitored?
- Methodological Answer : A common synthetic approach involves refluxing 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst) for 4 hours. Post-reaction, solvent removal via reduced pressure evaporation and filtration yields the solid product . Efficiency can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress. For optimization, apply statistical design of experiments (DoE) to minimize trial-and-error approaches, as outlined in chemical engineering frameworks .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
- Chromatography : HPLC or GC-MS to assess purity (>95% is typical for research-grade synthesis).
- Physicochemical profiling : Measure pKa (via potentiometric titration) and LogD (using shake-flask methods at pH 5.5 and 7.4) to evaluate solubility and partitioning behavior .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to institutional chemical hygiene plans, including:
- Use of fume hoods for synthesis and handling.
- Personal protective equipment (PPE): gloves, lab coats, and safety goggles.
- Waste disposal compliant with hazardous material regulations. Training in emergency procedures (e.g., spill containment) is mandatory, as per standardized safety frameworks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability) across studies?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, temperature). To address this:
- Replicate experiments under controlled conditions (pH, ionic strength).
- Validate data using orthogonal methods (e.g., compare experimental LogD with computational predictions via software like ACD/Labs).
- Apply statistical analysis (e.g., ANOVA) to identify significant variables affecting stability .
Q. What computational methods are effective for optimizing reaction pathways and predicting byproducts?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like Gaussian or ORCA can predict activation energies and selectivity. Integrate these with machine learning (ML) algorithms to prioritize experimental conditions, as demonstrated in the ICReDD framework for reaction design .
Q. How can statistical design of experiments (DoE) improve yield and reduce side reactions?
- Methodological Answer : Implement factorial designs (e.g., 2^k or Box-Behnken) to systematically vary parameters (temperature, stoichiometry, catalyst loading). For example:
- Use response surface methodology (RSM) to identify optimal reflux time and solvent ratios.
- Apply Taguchi methods to minimize variability in scale-up .
Q. What process control strategies are critical for scaling up synthesis while maintaining reproducibility?
- Methodological Answer : Key strategies include:
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction tracking.
- Reactor design : Opt for continuous-flow reactors over batch systems to enhance heat/mass transfer and reduce byproducts.
- Automation : Implement feedback loops for pH and temperature control, aligned with chemical engineering best practices .
Q. How can chemical software enhance data management and simulation accuracy in research workflows?
- Methodological Answer : Advanced tools enable:
- Virtual screening : Predict physicochemical properties (e.g., solubility, LogP) using platforms like Schrödinger Suite or ChemAxon.
- Data integration : Centralize experimental and computational data via ELN (Electronic Lab Notebook) systems.
- Security : Employ encryption and access controls to protect intellectual property, as emphasized in modern chemical software frameworks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
